molecular formula C6H8O2 B1273168 3,4-dihydro-2H-pyran-5-carbaldehyde CAS No. 25090-33-9

3,4-dihydro-2H-pyran-5-carbaldehyde

Cat. No.: B1273168
CAS No.: 25090-33-9
M. Wt: 112.13 g/mol
InChI Key: WWZVSCJTMPYTLY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-5-carbaldehyde, also known as 5-hydroxy-2H-pyran-3,4-dicarboxaldehyde, is a heterocyclic aldehyde that is widely used in organic synthesis and scientific research due to its unique properties. It is a versatile compound that can be used to synthesize a wide range of compounds, including drugs, dyes, and polymers. In addition, its unique structure makes it useful for studying the mechanism of action of various compounds, as well as for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

Oxidation and Polymerization Studies

3,4-Dihydro-2H-pyran-5-carbaldehyde has been studied for its chemical properties, particularly in oxidation and polymerization reactions. Maślińska-Solich et al. (1995) explored the oxidation of a similar compound, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, with air in the presence of polymeric metal complexes. This study revealed the formation of carboxylic acid and the subsequent self-condensation to a monoester of hemiacetal, leading to a mixture of cyclic oligo(acetal-esters) (Maślińska-Solich et al., 1995).

Applications in Organic Synthesis

The compound has been employed in the synthesis of various organic molecules. For instance, Keiko et al. (2008) investigated the synthesis of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals, highlighting its bacteriostatic effects and potential as an antiseptic. This research provides insights into the creation of new biologically active derivatives (Keiko et al., 2008).

Crystal Structure and Metabolite Analysis

The crystal structure of related compounds has been a focus in some studies, aiding in understanding its physical and chemical properties. Lo Presti et al. (2003) analyzed a fungal metabolite closely related to this compound, contributing to the knowledge of molecular interactions and structures (Lo Presti et al., 2003).

Biocatalysis Research

In biocatalysis, Avi et al. (2009) used 3,4-Dihydro-2H-pyran-2-carbaldehyde for catalysis studies, exploring its conversion into cyanohydrins. This research provides valuable insights into the steric course of biocatalytic reactions with α- and β-oxygenated aldehydes (Avi et al., 2009).

Quantum-Chemical Studies

Theoretical studies, like the one conducted by Kovalskyi et al. (2014), have focused on the quantum-chemical modeling of the compound’s reactions. Their study on the disproportionation of a similar compound in the Cannizzaro reaction enhances understanding of reaction mechanisms at the molecular level (Kovalskyi et al., 2014).

Catalytic Applications

The compound's use in catalysis, particularly in the formation of complex organic structures, has been a significant area of research. Studies like those conducted by Someswarao et al. (2018) demonstrate its role in synthesizing complex polycyclic structures, which are crucial in the development of new materials and pharmaceuticals (Someswarao et al., 2018).

Safety and Hazards

  • Precautionary Statements : Handle with care. Use appropriate personal protective equipment (P280). In case of contact with eyes, rinse cautiously with water (P305+P351+P338) .

Properties

IUPAC Name

3,4-dihydro-2H-pyran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVSCJTMPYTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371165
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-33-9
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,4-dihydro-2H-pyran-5-carbaldehyde in macrocyclic chemistry?

A: this compound serves as a crucial precursor in synthesizing macrocyclic N4 ligands, specifically 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes. [, ] These macrocycles are of significant interest due to their ability to chelate metal ions, such as nickel(II), forming complexes with potential applications in catalysis and materials science. []

Q2: How is this compound employed in the synthesis of 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes?

A: This aldehyde reacts with 1,2-benzenediamines through a cyclization reaction, yielding the desired 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes. [] Interestingly, the reaction can proceed through a metal template condensation, where nickel(II) acetate facilitates the cyclization and directly forms the nickel(II) chelate of the macrocycle. [] This highlights the versatility of this compound in different synthetic approaches.

Q3: Beyond 1,4,8,11-tetraaza[14]annulenes, what other macrocyclic structures can be synthesized using this compound?

A: Research demonstrates that this compound acts as a building block for synthesizing 1,8-dihydrobis-1,2,5-thiadiazolo[3,4-b:3′,4′-i]-1,4,8,11-tetraazal[14]annulenes. [] By reacting with 3,4-diaminothiadiazole, various derivatives of this macrocycle with different substituents in the 6,13-positions can be produced. [] This showcases the compound's versatility in accessing diverse macrocyclic structures.

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